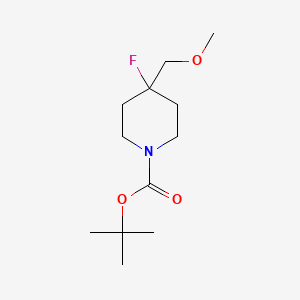
Tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H22FNO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules. This may involve cyclization reactions where linear precursors are converted into cyclic structures.
Introduction of the Fluoro Group: The fluoro group is introduced into the piperidine ring through fluorination reactions. This can be achieved using reagents such as or like .
Methoxymethylation: The methoxymethyl group is added to the piperidine ring using in the presence of a base such as .
Carboxylation: The final step involves the introduction of the tert-butyl carboxylate group. This is typically achieved through esterification reactions using .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like or in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biochemical Probes: Used as a probe to study biological pathways and enzyme functions.
Medicine:
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro group enhances its binding affinity to these targets, while the methoxymethyl group modulates its solubility and bioavailability. The compound can inhibit or activate specific pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: Lacks the fluoro group, resulting in different reactivity and biological activity.
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group, which significantly alters its chemical properties and potential applications.
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: The bromomethyl group makes it more reactive in substitution reactions compared to the fluoro derivative.
Uniqueness: Tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate is unique due to the presence of both fluoro and methoxymethyl groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H22FNO3 |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(15)14-7-5-12(13,6-8-14)9-16-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
IBHSXJDFBNSHCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)
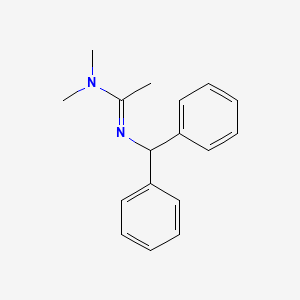
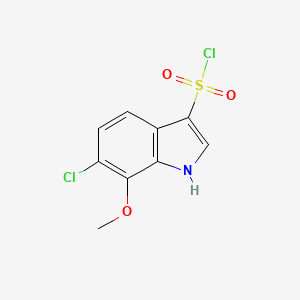
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)
![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
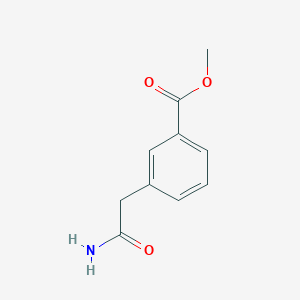
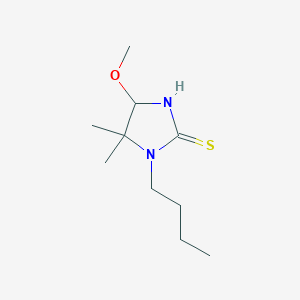
![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)
![1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone](/img/structure/B13993524.png)
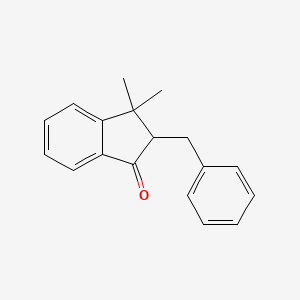
![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)
